molecular formula C5H3F2NO B1651102 3,4-Difluoro-2-hydroxypyridine CAS No. 1227578-73-5

3,4-Difluoro-2-hydroxypyridine

Cat. No. B1651102
CAS RN: 1227578-73-5
M. Wt: 131.08
InChI Key: WXIQWZGRFNSJLE-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-hydroxypyridine is a chemical compound with the molecular formula C5H3F2NO . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3,4-Difluoro-2-hydroxypyridine, is an important research field due to their interesting and unusual physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-2-hydroxypyridine is characterized by the presence of two fluorine atoms and one hydroxyl group attached to a pyridine ring . The presence of these strong electron-withdrawing substituents in the aromatic ring gives fluoropyridines their unique properties .


Chemical Reactions Analysis

Fluoropyridines, including 3,4-Difluoro-2-hydroxypyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Safety and Hazards

While specific safety and hazards information for 3,4-Difluoro-2-hydroxypyridine is not available in the search results, it is generally recommended to handle such compounds with care, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

The future directions in the research of 3,4-Difluoro-2-hydroxypyridine and other fluoropyridines involve the development of new synthetic methods and the exploration of their potential applications in various fields . The interest towards the development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

3,4-difluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIQWZGRFNSJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308248
Record name 3,4-Difluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-hydroxypyridine

CAS RN

1227578-73-5
Record name 3,4-Difluoro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227578-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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